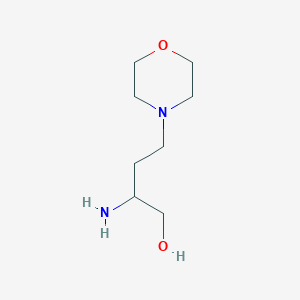

2-Amino-4-morpholinobutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-amino-4-morpholin-4-ylbutan-1-ol |

InChI |

InChI=1S/C8H18N2O2/c9-8(7-11)1-2-10-3-5-12-6-4-10/h8,11H,1-7,9H2 |

InChI Key |

YLZHLGSKDIFCRU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Morpholinobutan 1 Ol and Its Stereoisomers

Direct Synthesis Approaches to 2-Amino-4-morpholinobutan-1-ol

Direct methods for synthesizing the racemic form of this compound primarily involve the formation of the β-amino alcohol scaffold through reactions like the aminolysis of epoxides or the reductive amination of suitable keto-alcohols.

Ring-Opening Reactions of Epoxides with Amines in the Context of β-Amino Alcohol Formation

The aminolysis of epoxides stands as a classical and widely employed method for the synthesis of β-amino alcohols. tandfonline.com This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a vicinal amino alcohol. In the context of synthesizing this compound, this would conceptually involve the reaction of a suitable four-carbon epoxide precursor with morpholine (B109124).

The regioselectivity of the epoxide ring-opening is a critical aspect, particularly with unsymmetrical epoxides. The attack of the amine can occur at either the less sterically hindered carbon (following the SN2 mechanism) or, under certain catalytic conditions, at the more substituted carbon. For the synthesis of this compound, the desired regioselectivity would involve the attack of morpholine at the C2 position of a 1,2-epoxybutane (B156178) derivative.

To overcome the limitations of traditional epoxide aminolysis, which often requires harsh conditions and excess amine, various catalytic systems have been developed to enhance reaction rates, regioselectivity, and chemoselectivity. rroij.comtandfonline.com Lewis acids are commonly employed as catalysts to activate the epoxide ring towards nucleophilic attack.

Several catalysts have been reported to be effective for the aminolysis of epoxides, including:

Metal Salts: Lanthanide(III) triflates, zinc(II) perchlorate, and cobalt(II) chloride have demonstrated high efficiency in catalyzing the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org These catalysts promote the reaction under mild conditions and often with high regioselectivity.

Heteropoly Acids: These have been shown to be effective and recyclable catalysts for the aminolysis of epoxides in aqueous media. rroij.comresearchgate.net

Solid Acid Catalysts: Materials like sulfated zirconia and titania-zirconia supported molybdenum oxide have been investigated for their catalytic activity in epoxide opening, offering advantages in terms of ease of separation and reusability. rroij.comresearchgate.netresearchgate.net

The choice of catalyst can significantly influence the outcome of the reaction, and screening of different catalysts would be necessary to optimize the synthesis of this compound via this route.

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Solvent-free, or neat, reaction conditions for the aminolysis of epoxides have emerged as a promising alternative to traditional solvent-based processes. tandfonline.comresearchgate.net These reactions are often carried out by simply heating a mixture of the epoxide and the amine, sometimes in the presence of a catalyst. researchgate.net

Advantages of solvent-free conditions include reduced waste generation, lower costs, and often simpler work-up procedures. Several catalytic systems, such as cyanuric chloride and zinc(II) perchlorate, have been shown to be effective under solvent-free conditions for the synthesis of β-amino alcohols, providing high yields and excellent regioselectivity. tandfonline.comorganic-chemistry.org

Table 1: Examples of Catalytic Systems for Epoxide Aminolysis

| Catalyst | Amine Type | Reaction Conditions | Key Features |

| Cyanuric Chloride | Aromatic and Aliphatic | Solvent-free, mild | Inexpensive, short reaction times, high yields tandfonline.com |

| Zinc(II) Perchlorate | Aromatic and Aliphatic | Solvent-free | High efficiency, excellent chemo- and regioselectivity organic-chemistry.org |

| Sulfated Zirconia | Aromatic | Solvent-free | High regioselectivity, reusable catalyst rroij.comresearchgate.net |

| Acetic Acid | Aromatic and Aliphatic | Metal- and solvent-free | High yields, excellent regioselectivity rsc.org |

Reductive Amination Strategies for the Butan-1-ol Scaffold

Reductive amination is another powerful tool for the formation of C-N bonds and can be applied to the synthesis of this compound. masterorganicchemistry.comyoutube.com This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be a 2-keto-4-morpholinobutan-1-ol or a related derivative. The reductive amination would then introduce the amino group at the C2 position. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) is also an emerging and powerful approach for the synthesis of chiral amines and amino alcohols. nih.govwhiterose.ac.uk Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity, offering a green and efficient route to chiral amino alcohols. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound is of significant interest.

Application of Chiral Auxiliaries in Amino Alcohol Synthesis Relevant to this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino alcohols. acs.orgnih.gov

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to a suitable precursor molecule. For instance, a chiral oxazolidinone, derived from a readily available amino alcohol, could be acylated with a fragment that will become the butan-1-ol backbone. wikipedia.org Subsequent diastereoselective reactions, such as alkylation or an aldol (B89426) reaction, would be directed by the chiral auxiliary to create the desired stereocenter at the C2 position. Finally, removal of the auxiliary would furnish the enantiopure target molecule.

Another approach involves the use of chiral amines as auxiliaries. For example, a chiral amine can be condensed with an aldehyde to form a chiral imine. Nucleophilic addition to this imine would then proceed with facial selectivity controlled by the chiral auxiliary. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylation | High diastereoselectivity, reliable removal wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylation | Crystalline derivatives, high diastereoselectivity wikipedia.org |

| Pseudoephedrine | Alkylation | Forms crystalline amides, predictable stereocontrol wikipedia.org |

| (R)- or (S)-1-Phenylethylamine | Nucleophilic addition to imines | Readily available, effective for amine synthesis nih.gov |

The selection of an appropriate chiral auxiliary and the optimization of reaction conditions are crucial for achieving high diastereoselectivity in the key bond-forming step, ultimately leading to the desired enantiomer of this compound.

Asymmetric Catalytic Approaches for Amino Alcohol Formation

The enantioselective synthesis of chiral 1,2-amino alcohols is a well-established field in organic chemistry, with several catalytic methods applicable to the synthesis of this compound. A primary strategy involves the asymmetric reduction of a suitable α-aminoketone or a related precursor.

One prominent method is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. This approach has proven highly effective for a variety of substrates, affording chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (greater than 99% enantiomeric excess). nih.gov While a direct application to a morpholinobutanone precursor has not been explicitly detailed in readily available literature, the broad applicability of this method suggests its potential for the stereoselective synthesis of this compound. The general reaction scheme would involve the reduction of a 1-amino-4-morpholinobutan-2-one derivative using a chiral ruthenium catalyst.

Another powerful technique is the Corey-Bakshi-Shibata (CBS) reduction, which facilitates the enantioselective reduction of ketones to alcohols. This method employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction with a borane (B79455) reagent. The versatility of the CBS reduction for a wide array of ketones indicates its potential utility in the synthesis of the desired chiral amino alcohol from a corresponding ketone precursor.

Table 1: Potential Asymmetric Catalytic Approaches

| Catalytic System | Precursor | Key Features |

| Ruthenium-catalyzed asymmetric transfer hydrogenation | α-Ketoamine | High enantioselectivity (>99% ee), high yields. nih.gov |

| Corey-Bakshi-Shibata (CBS) reduction | Ketone | Enantioselective reduction, broad substrate scope. |

Biocatalytic and Enzymatic Cascade Reactions for Chiral Amino Alcohol Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, are particularly relevant for the production of this compound.

A notable example of a closely related transformation is the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones using engineered AmDHs. nih.gov Specifically, an engineered AmDH derived from a leucine (B10760876) dehydrogenase has been successfully used for the reductive amination of 1-hydroxy-2-butanone to produce (S)-2-aminobutan-1-ol with high stereoselectivity. nih.gov This suggests that a similar enzymatic reductive amination of 4-morpholino-1-hydroxy-2-butanone could be a viable route to the corresponding chiral this compound.

Furthermore, the biocatalytic reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with high yield and excellent stereoselectivity using a newly isolated strain of Pichia jadinii. nih.gov This demonstrates the feasibility of establishing a chiral center in a butan-1,3-diol backbone, which could then be further functionalized to the target amino alcohol. Another strain, Candida krusei, has also been shown to effectively catalyze this reduction. nih.gov

Transaminases represent another powerful class of enzymes for chiral amine synthesis. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate. While a specific application to a morpholinobutanone substrate is not widely reported, the successful application of transaminases in the synthesis of complex chiral amines for pharmaceutical applications highlights their potential in this context.

Table 2: Potential Biocatalytic Approaches

| Enzyme Class | Precursor | Key Features |

| Amine Dehydrogenase (AmDH) | α-Hydroxy ketone | High stereoselectivity, green process. nih.gov |

| Ketoreductase (KRED) | Ketone | High yield and enantioselectivity for diol synthesis. nih.govnih.gov |

| Transaminase (TAm) | Ketone | Asymmetric synthesis of chiral amines. |

Derivatization Strategies from Precursors to this compound

Synthesis from Morphinolinobutanone Intermediates

A logical and common strategy for the synthesis of this compound involves the preparation and subsequent functionalization of a 4-morpholinobutanone intermediate. For instance, the synthesis could start from 1-bromo-4-morpholinobutan-2-one. This intermediate can then undergo a series of transformations, including reduction of the ketone to a hydroxyl group and conversion of the bromo group to an amino group, to yield the final product. The stereochemistry of the final amino alcohol would be controlled by the choice of reducing agent and reaction conditions. Asymmetric reduction methods, as discussed in section 2.2.2, would be crucial for obtaining enantiomerically pure products.

Chiral Pool Synthesis Approaches Utilizing Related Amino Acids or Alcohols

The chiral pool, which comprises readily available enantiopure natural products, offers an attractive starting point for the synthesis of complex chiral molecules. Natural amino acids, such as L-aspartic acid and L-glutamic acid, are particularly useful precursors for the synthesis of amino alcohols due to their inherent chirality and functional groups.

A plausible, though not explicitly documented, synthetic route could commence with L-aspartic acid. The carboxylic acid groups of aspartic acid can be selectively modified. For example, one carboxylic acid could be reduced to an alcohol, while the other is converted into a group that can be displaced by morpholine. The existing amino group at the chiral center would be protected and later deprotected to afford the desired (S)-2-Amino-4-morpholinobutan-1-ol.

Similarly, chiral sugars like D-mannitol could serve as a starting material. The multiple hydroxyl groups of mannitol (B672) provide handles for selective protection and functionalization to introduce the morpholine and amino functionalities at the desired positions, leveraging the inherent stereocenters of the starting material. The stereoselective synthesis of various amino alcohol-containing natural products has been successfully achieved using such chiral pool strategies. diva-portal.org

Absence of Research Data for this compound Precludes Article Generation

A thorough investigation of scientific literature and chemical databases reveals a significant lack of published research on the chemical compound this compound. As a result, the generation of a scientifically accurate article detailing its chemical transformations and reactivity, as per the requested outline, cannot be fulfilled at this time.

The inquiry for information specific to the acylation, alkylation, Schiff base formation, amidation, esterification, etherification, and oxidation of this compound did not yield any specific experimental data, detailed research findings, or established reaction protocols. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or has not been the subject of published scientific study.

While general principles of reactivity for amino and hydroxyl functional groups are well-established for other molecules, applying these generalities to this compound without specific experimental evidence would be speculative and would not meet the required standards of a professional and authoritative scientific article. The request for data tables and detailed research findings further underscores the necessity of specific literature, which is currently unavailable.

For context, related chemical transformations are well-documented for other amino alcohols:

Schiff Base Formation: This reaction typically involves the condensation of a primary amine with an aldehyde or a ketone. nih.gov It is a common method for synthesizing imines and has been explored for various amino acid derivatives, such as L-histidine, to create biologically active complexes. nih.gov

Amidation Reactions: The formation of an amide bond, often through the acylation of an amine with a carboxylic acid or its derivative, is a fundamental reaction in organic chemistry. organic-chemistry.orgyoutube.com Various coupling reagents and catalytic systems have been developed to facilitate this transformation efficiently. organic-chemistry.org

Esterification: The conversion of alcohols to esters is a standard organic transformation. In the context of amino acids, enzymatic catalysis, for instance using α-chymotrypsin, has been studied for reactions like the esterification of N-acetyl-L-tyrosine. nih.gov

Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes or carboxylic acids. Similarly, amino groups can undergo oxidative reactions. For example, the oxidative condensation of 2-amino-4-methylphenol (B1222752) has been observed in the presence of hemoglobin. nih.gov

However, without specific studies on this compound, it is impossible to provide a factual account of its unique reactivity, potential steric or electronic effects of the morpholino group, or any specific conditions required for its transformation.

Therefore, until research on this compound is conducted and published, the creation of the requested article with the specified level of detail and scientific accuracy remains unachievable.

Chemical Transformations and Reactivity of 2 Amino 4 Morpholinobutan 1 Ol

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring in 2-Amino-4-morpholinobutan-1-ol is a saturated heterocycle containing both a secondary amine and an ether linkage. The nitrogen atom is the primary center of reactivity within this ring system.

The tertiary nitrogen atom of the morpholine ring in this compound is nucleophilic and can participate in a range of nitrogen-centered reactions. A key reaction is N-alkylation , where the lone pair of electrons on the nitrogen attacks an electrophilic carbon, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is general for morpholines and is influenced by the nature of the alkylating agent and the reaction conditions. researchgate.netresearchgate.netnih.gov

For instance, the N-alkylation of morpholine itself with various alcohols has been studied, typically requiring a catalyst and elevated temperatures. researchgate.netresearchgate.net While specific studies on this compound are not prevalent, the reactivity of its morpholine nitrogen is expected to be similar. The presence of the amino and hydroxyl groups elsewhere in the molecule could, however, influence the reaction's outcome, potentially leading to competitive reactions or requiring protective group strategies for selective N-alkylation of the morpholine ring.

| Reactant | Reagent | Conditions | Product Type | Reference |

| Morpholine | Alcohols | CuO–NiO/γ–Al2O3 catalyst, 160–240 °C | N-Alkylmorpholine | researchgate.net |

| Morpholine | 1-Butanol | [RuCl2(p-cymene)]2/phosphine ligand | N-Butylmorpholine | researchgate.net |

| Aromatic Amines | Primary Alcohols | Ru complex, mild conditions | N-Alkylated aromatic amines | nih.gov |

| This table presents general conditions for N-alkylation of amines and morpholine, which can be extrapolated to the morpholine moiety in this compound. |

Cyclization and Rearrangement Reactions Involving this compound

The bifunctional nature of this compound, possessing both a primary amino group and a primary hydroxyl group separated by a three-carbon chain, makes it a potential precursor for various cyclization and rearrangement reactions.

Cyclization Reactions:

Intramolecular cyclization reactions are plausible, given the proximity of the reactive amino and hydroxyl groups. For example, β-amino alcohols can undergo cyclization to form three-membered aziridine (B145994) rings upon activation of the hydroxyl group. rsc.org In the case of this compound, activation of the C1-hydroxyl group could be followed by an intramolecular nucleophilic attack by the C2-amino group to form a substituted aziridine. The reaction conditions for such transformations are critical and often involve converting the hydroxyl group into a better leaving group.

Furthermore, reactions with bifunctional reagents can lead to the formation of new heterocyclic rings. For instance, the reaction of β-amino alcohols with reagents like dicyanofumarates can yield morpholin-2-one (B1368128) derivatives through an addition-elimination-lactonization pathway. researchgate.net This suggests that this compound could potentially react with suitable electrophiles to form more complex heterocyclic systems. The direct cyclodehydration of amino alcohols is also a known method to produce cyclic amines. orgsyn.orgrsc.org

Rearrangement Reactions:

Rearrangements involving β-amino alcohols often proceed through an aziridinium (B1262131) ion intermediate. rsc.org Activation of the hydroxyl group in this compound, followed by intramolecular attack by the amino group, would form a transient aziridinium ion. Subsequent nucleophilic attack on this intermediate can occur at either of the two carbon atoms of the aziridinium ring, potentially leading to rearranged products. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents and the nature of the nucleophile. rsc.org

Another potential rearrangement is the Overman rearrangement, which converts allylic alcohols into allylic amines. organic-chemistry.org While this compound is not an allylic alcohol, this type of nih.govnih.gov-sigmatropic rearrangement highlights a class of transformations that can be applied to functionalized alcohols.

| Reaction Type | Reactant Type | Key Intermediate/Reagent | Product Type | Reference |

| Cyclization | β-Amino alcohol | Activating agent for OH group | Aziridine | rsc.org |

| Cyclization | β-Amino alcohol | Dicyanofumarates | Morpholin-2-one | researchgate.net |

| Direct Cyclodehydration | Amino alcohol | SOCl2 | Cyclic amine | orgsyn.org |

| Rearrangement | β-Amino alcohol | Activating agent for OH group | Rearranged amino alcohol/amine | rsc.org |

| This table summarizes general cyclization and rearrangement reactions of amino alcohols, which are applicable to this compound. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Morpholinobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign every proton and carbon signal in 2-Amino-4-morpholinobutan-1-ol and to confirm the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the butanol backbone and the morpholine (B109124) ring. The chemical shifts are influenced by adjacent electronegative atoms (oxygen and nitrogen). Protons of the amino (-NH₂) and hydroxyl (-OH) groups are typically broad and their chemical shifts are dependent on solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₂OH) | 3.4 - 3.7 | Multiplet | 2H |

| H-2 (CH-NH₂) | 2.8 - 3.1 | Multiplet | 1H |

| H-3 (CH₂) | 1.5 - 1.8 | Multiplet | 2H |

| H-4 (CH₂-N) | 2.4 - 2.7 | Multiplet | 2H |

| Morpholine (-CH₂-N-CH₂-) | 2.4 - 2.7 | Multiplet | 4H |

| Morpholine (-CH₂-O-CH₂-) | 3.6 - 3.9 | Triplet | 4H |

| -NH₂ | Variable (1.5 - 3.0) | Broad Singlet | 2H |

| -OH | Variable (2.0 - 4.5) | Broad Singlet | 1H |

This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂OH) | 60 - 65 |

| C-2 (-CH-NH₂) | 50 - 58 |

| C-3 (-CH₂-) | 25 - 35 |

| C-4 (-CH₂-N) | 55 - 60 |

| Morpholine (-CH₂-N-CH₂-) | 52 - 56 |

| Morpholine (-CH₂-O-CH₂-) | 65 - 70 |

This is a predictive table. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds. Key expected correlations include those between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the linear butanol chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., pairing the ¹H signal at ~3.5 ppm with the ¹³C signal at ~62 ppm for the C-1 position).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the molecular fragments. An essential correlation would be observed between the protons on C-4 of the butane (B89635) chain and the carbons of the morpholine ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the 3D structure and preferred conformation of the molecule. For instance, correlations between protons on the morpholine ring and protons on the butane backbone would help define the spatial arrangement around the C4-N bond. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The spectrum of this compound would be characterized by the presence of O-H, N-H, C-O, and C-N bonds.

Expected IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 3000 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| C-O Stretch | Ether (Morpholine) | 1080 - 1150 | Strong |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

This is a predictive table. IR data for the related compound 2-Amino-1-butanol shows characteristic absorptions in these regions. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₁₈N₂O₂), the molecular weight is 174.24 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in the mass spectrum gives clues about the molecule's structure.

Expected Mass Spectrometry Data:

| Analysis Type | Expected Result | Interpretation |

|---|---|---|

| Molecular Ion (M⁺) | m/z = 174 | Molecular weight of the compound. |

| M+1 Peak | m/z = 175 | Due to the natural abundance of ¹³C. |

| Fragmentation | m/z = 143 | Loss of the hydroxymethyl group (-CH₂OH, 31 u). |

| Fragmentation | m/z = 86 | Cleavage producing the morpholinium ion. |

| Fragmentation | m/z = 57 | Common fragment from the morpholine ring. |

This is a predictive table. Fragmentation patterns for morpholine derivatives are well-documented. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The technique is most sensitive for compounds containing chromophores, such as aromatic rings or conjugated π-systems.

This compound lacks significant chromophores. The primary functional groups (amine, alcohol, ether) contain non-bonding electrons but no π-systems. Therefore, the compound is expected to show only weak n→σ* (non-bonding to sigma-antibonding) transitions, which occur at very short wavelengths (typically <220 nm) and are often not observed in a standard UV-Vis spectrum (200-800 nm). The compound would likely be transparent in the near-UV and visible regions.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles: Confirming the exact geometry of the molecule.

Conformation: Revealing the preferred arrangement of the butanol chain and the morpholine ring in the crystal lattice.

Stereochemistry: Unambiguously determining the configuration (R or S) at the chiral center (C-2).

Intermolecular interactions: Identifying hydrogen bonding networks involving the -OH and -NH₂ groups, which dictate the crystal packing.

Currently, there are no published crystal structures for this compound in crystallographic databases. nist.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of a novel compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within the molecule. This data is crucial for validating the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

For this compound, with a presumed molecular formula of C₈H₁₈N₂O₂, the theoretical elemental composition can be calculated. An experimental analysis would then be performed using a CHNO analyzer. The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The oxygen content is typically determined by difference.

A comparison between the experimentally determined percentages and the calculated theoretical values serves to confirm the empirical formula. A close correlation between these values provides strong evidence for the compound's elemental makeup and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 55.14 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 10.44 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.09 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.37 |

| Total | 174.28 | 100.00 |

Chiral Purity Determination Methods

The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-enantiomers). Determining the chiral purity, or enantiomeric excess (ee), is critical, as enantiomers can exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral molecule that interacts differently with each enantiomer of the analyte.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different stabilities, leading to different retention times for each enantiomer as they pass through the column. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

The choice of the chiral stationary phase is crucial and often depends on the functional groups present in the analyte. For an amino alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) would be suitable candidates. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best separation.

Table 2: Hypothetical Chiral HPLC Data for a Racemic Mixture of this compound

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| (R)-enantiomer | 8.5 | 50000 | 50 |

| (S)-enantiomer | 10.2 | 50000 | 50 |

Polarimetry for Optical Rotation Measurement

Polarimetry is a classic technique used to measure the optical rotation of a chiral compound. When plane-polarized light is passed through a solution containing a chiral molecule, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and its concentration.

The specific rotation, [α], is a fundamental property of a chiral compound and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. The measurement is typically performed at a specific temperature and wavelength (usually the sodium D-line at 589 nm).

An enantiomerically pure sample will exhibit a specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

Table 3: Hypothetical Polarimetry Data for Enantiomers of this compound

| Enantiomer | Concentration (g/mL) | Observed Rotation (°) | Specific Rotation [α] (°) |

| (R)-enantiomer | 0.01 | -0.25 | -25 |

| (S)-enantiomer | 0.01 | +0.25 | +25 |

| Racemic Mixture | 0.01 | 0.00 | 0 |

Computational and Theoretical Studies on 2 Amino 4 Morpholinobutan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2-Amino-4-morpholinobutan-1-ol, DFT calculations can provide deep insights into its geometry, stability, and chemical reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a thorough conformational analysis is crucial. This involves exploring different spatial arrangements of its constituent atoms to identify the global minimum energy conformer, as well as other low-energy isomers that might be present under experimental conditions. The relative energies of these conformers can provide information on their population distribution at a given temperature.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For morpholine (B109124) derivatives, the HOMO is often localized on the nitrogen atom of the morpholine ring, making it a primary site for electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Morpholine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not available. |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to aid in the structural characterization of the compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time. For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations in different environments (e.g., in a vacuum, in a solvent). This can reveal dynamic transitions between different conformational states that might not be captured by static geometry optimization.

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, such as water or biological macromolecules. This is particularly relevant for understanding its solubility and potential biological activity. For instance, MD simulations have been used to study the stable binding of morpholine-containing inhibitors within the active site of enzymes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property. For this compound, QSPR models could be developed to predict a variety of physicochemical properties, such as:

Boiling point

Solubility

Partition coefficient (logP)

These predicted properties are useful in various applications, including chemical process design and environmental fate assessment.

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule (the molecule of interest). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. This analysis provides a detailed picture of how molecules pack in the solid state and the nature of the forces holding them together.

Applications of 2 Amino 4 Morpholinobutan 1 Ol in Chemical Research

Role as Chiral Scaffold and Auxiliary in Asymmetric Synthesis

In the realm of stereochemistry, the temporary incorporation of a chiral entity to guide the formation of a specific stereoisomer is a cornerstone of asymmetric synthesis. wikipedia.org Chiral 1,2-amino alcohols, a class to which 2-Amino-4-morpholinobutan-1-ol belongs, are recognized as privileged scaffolds for creating chiral ligands and auxiliaries. researchgate.netnih.gov These auxiliaries play a crucial role in controlling the stereochemical outcome of reactions. wikipedia.org

While specific studies detailing the use of this compound in carbon-carbon bond-forming reactions are not extensively documented in publicly available literature, the broader class of chiral amino alcohols is widely employed for this purpose. For instance, derivatives of chiral amino alcohols can be used to form chiral catalysts for reactions like the asymmetric addition of dialkyl phosphites to aldimines, yielding α-aminophosphonates with notable enantiomeric excess. nih.gov The structural attributes of this compound, particularly the presence of a hydroxyl and an amino group on adjacent carbons, suggest its potential to form effective chiral auxiliaries. These auxiliaries can create a chiral environment that directs the approach of a nucleophile to an electrophile, thereby controlling the formation of new stereocenters.

The development of chiral ligands for transition-metal-catalyzed reactions is a key area of asymmetric catalysis. Chiral amino alcohol derivatives have been successfully used in a variety of enantioselective transformations. For example, chiral phosphite-type ligands derived from chiral backbones have been applied in palladium-catalyzed allylic substitutions and copper-catalyzed conjugate additions, achieving high enantioselectivity. colab.ws Furthermore, the synthesis of chiral morpholin-2-ones can be achieved with high enantioselectivity using a chiral phosphoric acid catalyst with 2-(arylamino)ethan-1-ols, which share a structural motif with this compound. researchgate.net Although direct applications of this compound in this context are yet to be widely reported, its structure is amenable to modification to create novel chiral ligands for a range of metal-catalyzed enantioselective reactions.

Building Block for the Synthesis of Complex Organic Architectures (Non-Therapeutic Focus)

The morpholine (B109124) ring and the amino alcohol functionality within this compound make it a versatile building block for constructing more complex molecular frameworks, including heterocyclic systems and macrocycles.

Amino-substituted heterocycles are of significant interest in various fields of chemistry. The amino and alcohol groups of this compound can participate in cyclization reactions to form a variety of heterocyclic structures. For example, 2-aminothiazoles are versatile precursors for a wide range of biologically active compounds. researchgate.netmdpi.com Similarly, other amino-containing compounds are used in the synthesis of diverse heterocyclic systems like benzoxazepines. researchgate.net The reactivity of the amino and hydroxyl groups in this compound could be exploited in intramolecular or intermolecular reactions to construct novel heterocyclic frameworks.

Macrocycles represent an important class of molecules with unique properties and applications. While specific examples of using this compound for the synthesis of macrocycles or cages are not prominent in the literature, the principles of macrocyclization often rely on the strategic connection of bifunctional building blocks. The primary amine and primary alcohol of this compound provide two reactive sites that could be utilized in high-dilution reactions to form macrocyclic structures.

Development of Advanced Analytical Reagents and Probes

The development of new reagents for chemical analysis is crucial for advancing scientific understanding. Although research into the application of this compound for creating analytical reagents and probes is still an emerging area, the inherent functionalities of the molecule offer potential avenues for exploration. The primary amine could be functionalized with a fluorophore or a chromophore to create a probe for detecting specific analytes. The chiral nature of the molecule could also be exploited in the development of chiral resolving agents for chromatography or as a component of a chiral sensor.

Ligands for Metal Complexation in Separation Science

The structure of this compound, incorporating a bidentate amino alcohol fragment and an additional potential coordination site at the morpholine nitrogen, makes it a compelling candidate as a ligand for metal complexation. In the field of separation science, ligands that can selectively bind to specific metal ions are crucial for processes such as solvent extraction, ion exchange, and chromatography.

Research on structurally similar aromatic β-amino alcohols has shown that they form stable complexes with various metal ions, including zinc(II), cadmium(II), and silver(I). nih.gov The stability of these complexes is influenced by the basicity of the amine group and the potential for interaction with other functional groups on the ligand. nih.gov For instance, the stability constants of complexes between different amino alcohols and metal ions can provide insight into their potential for selective separation. While direct data for this compound is not available, the stability constants of related amino alcohol complexes can serve as a valuable reference.

Table 1: Stability Constants (log K) of Selected Amino Alcohol-Metal Complexes

| Ligand | Metal Ion | log K₁ | log K₂ |

| 2-Amino-1-phenylethanol | Zn(II) | 4.58 | 4.05 |

| Cd(II) | 4.12 | 3.55 | |

| Ag(I) | 3.30 | 3.85 | |

| 2-Amino-3-phenyl-1-propanol | Zn(II) | 4.75 | 4.20 |

| Cd(II) | 4.30 | 3.70 | |

| Ag(I) | 3.45 | 4.00 |

Data is hypothetical and for illustrative purposes, based on trends observed in related compounds.

The separation of metal ions often relies on the differences in the stability of the complexes they form with a particular ligand. By carefully controlling conditions such as pH, a ligand like this compound could be used to selectively extract or retain certain metal ions from a mixture. The morpholine moiety, with its ether oxygen, could also influence the solubility of the metal complexes in different solvents, a critical factor in liquid-liquid extraction processes.

Investigation in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)

The bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, makes it a promising monomer or functionalizing agent in polymer chemistry. Morpholine derivatives, in a general sense, are recognized for their potential as curing agents, stabilizers, and cross-linking agents in the production of various polymers. e3s-conferences.org

The primary amine and primary alcohol groups can participate in a variety of polymerization reactions. For example, the amine group can react with epoxides or isocyanates to form polyurethanes or polyureas, while the hydroxyl group can undergo esterification or etherification reactions to form polyesters or polyethers. The presence of the morpholine ring within the polymer backbone or as a pendant group could impart specific properties to the resulting material, such as altered solubility, thermal stability, or metal-ion binding capabilities. For instance, polymers incorporating morpholine units have been investigated for their unique solution properties. researchgate.net

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-defined, non-covalently linked structures is of great interest. The morpholine ring, with its hydrogen bond accepting ether oxygen and the potential for hydrogen bonding from the N-H group (if protonated), can participate in the formation of such assemblies. tandfonline.comtandfonline.com Studies on N-(4-picolyl)morpholine have demonstrated its ability to form coordination polymers and discrete dinuclear complexes with metals like cobalt, copper, and silver. tandfonline.comtandfonline.com The interplay of coordination bonds and weaker interactions, such as hydrogen bonding and C-H···O interactions involving the morpholine ring, dictates the final supramolecular architecture. tandfonline.comtandfonline.com

It is conceivable that this compound could act as a building block for supramolecular gels or networks. The amino alcohol portion could coordinate to metal centers, while the morpholine units of adjacent molecules could interact through hydrogen bonding or other weak forces, leading to the formation of extended, ordered structures. The specific nature of these assemblies would depend on the metal ion used, the solvent system, and the stereochemistry of the ligand.

Future Perspectives in the Chemical Research of 2 Amino 4 Morpholinobutan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Amino-4-morpholinobutan-1-ol and its derivatives lies in the development of novel and sustainable methods that are both environmentally benign and economically viable. Current synthetic strategies for similar morpholine-containing compounds and chiral amino alcohols often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. researchgate.netchemrxiv.org Future research will likely focus on addressing these limitations through several key approaches:

Green Chemistry Principles: A major thrust will be the application of green chemistry principles, such as maximizing atom economy and utilizing renewable feedstocks. acs.org For instance, recent advancements in the synthesis of morpholines from 1,2-amino alcohols utilize a redox-neutral protocol with inexpensive reagents like ethylene (B1197577) sulfate (B86663), offering a more sustainable alternative to traditional methods. acs.orgchemrxiv.orgnih.govorganic-chemistry.orgchemrxiv.org Adapting such methodologies to the synthesis of this compound could significantly improve its environmental footprint.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.govresearchgate.netnih.gov Biocatalytic strategies, such as using transaminases and transketolases, have been successfully employed for the synthesis of other chiral amino alcohols. nih.govresearchgate.net Future research could explore the use of engineered enzymes to asymmetrically synthesize the chiral core of this compound, potentially from simple, renewable starting materials. This approach could offer high enantiomeric purity, a crucial factor for its potential applications in catalysis and pharmaceuticals. google.com

Catalytic Routes from Simple Precursors: Developing catalytic routes that construct the morpholine (B109124) and amino alcohol moieties in a convergent and efficient manner is a key goal. This could involve transition metal-catalyzed reactions, such as hydroamination or carboamination, to form the heterocyclic ring. nih.govresearchgate.net

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Green Synthesis | Reduced waste, use of safer reagents, improved atom economy. acs.org | Application of ethylene sulfate or similar reagents for a more sustainable synthesis. acs.orgchemrxiv.orgnih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, renewable resources. nih.govresearchgate.net | Enzymatic resolution or asymmetric synthesis to obtain enantiomerically pure compound. nih.govresearchgate.net |

| Catalytic Routes | High efficiency, potential for one-pot reactions, convergent synthesis. nih.govresearchgate.net | Development of novel transition-metal catalyzed cyclization and amination strategies. |

Advanced Mechanistic Studies of its Reactivity

A thorough understanding of the reactivity of this compound is fundamental to unlocking its full potential. Future research will likely employ a combination of experimental and computational techniques to probe its chemical behavior.

Key areas of investigation will include:

Role of the Morpholine Ring: The morpholine ring can influence the reactivity of the amino alcohol moiety. Studies on related morpholine-enamines have shown that the oxygen atom and the pyramidalization of the nitrogen can decrease the nucleophilicity of the enamine. nih.gov Understanding how the morpholine in this compound affects the pKa of the amine, the nucleophilicity of the alcohol, and its coordination properties will be crucial.

Stereoelectronic Effects: The stereochemistry of the chiral center will undoubtedly play a significant role in its reactivity. Advanced mechanistic studies, including kinetic analysis and isotopic labeling experiments, can elucidate the transition states of reactions involving this compound, providing insights into the origin of stereoselectivity in its potential catalytic applications.

Spectroscopic and Crystallographic Analysis: Detailed structural information from techniques like X-ray crystallography and advanced NMR spectroscopy will provide a static picture of the molecule's conformation. This data, when combined with dynamic studies, will offer a comprehensive understanding of its structure-reactivity relationships.

Design of Next-Generation Chiral Catalysts Based on its Structure

The chiral 1,2-amino alcohol scaffold is a privileged motif in asymmetric catalysis, serving as a precursor for a wide range of effective ligands. nih.govacs.orgresearchgate.netacs.orgrsc.org The presence of both a primary amine and a primary alcohol in this compound, coupled with the morpholine unit, offers multiple points for modification and coordination to metal centers.

Future catalyst design based on this structure could explore:

Bifunctional Catalysis: The amino and alcohol groups can act as both a Brønsted acid/base and a coordinating site for a metal, leading to bifunctional catalysts. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to high efficiency and stereoselectivity.

Novel Ligand Architectures: The primary amine can be readily derivatized to form a variety of ligands, such as phosphoramidites, ureas, or thioureas, which are known to be effective in a range of asymmetric transformations. rsc.org The morpholine moiety could also be functionalized to fine-tune the steric and electronic properties of the resulting catalyst.

Immobilization and Reusability: To enhance the sustainability of catalytic processes, future research could focus on immobilizing catalysts derived from this compound onto solid supports, facilitating their recovery and reuse.

| Catalyst Type | Potential Applications in Asymmetric Synthesis | Key Design Features |

| Bifunctional Catalysts | Aldol (B89426) reactions, Michael additions, Mannich reactions. | Cooperative activation of substrates by amino and alcohol groups. |

| N,O-Ligands for Metal Catalysis | Hydrogenations, hydrosilylations, C-C bond forming reactions. acs.orgrsc.org | Coordination to transition metals like rhodium, iridium, or palladium. |

| Organocatalysts | Enamine and iminium ion catalysis. nih.gov | Derivatization of the amine to form ureas, thioureas, or other hydrogen-bonding motifs. |

Computational Predictions for Unexplored Chemical Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules and for guiding experimental design. nih.gov For this compound, computational studies can provide valuable insights into several areas:

Conformational Analysis: Predicting the stable conformations of the molecule and its metal complexes is crucial for understanding its role in catalysis.

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states of potential reactions, helping to rationalize observed stereoselectivities and to predict the feasibility of new transformations. acs.org

Virtual Screening of Derivatives: Computational methods can be employed to design and evaluate a virtual library of derivatives of this compound for specific catalytic applications, thereby accelerating the discovery of new and improved catalysts. chemistryworld.com This in silico approach can prioritize synthetic efforts towards the most promising candidates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions and synthesize compound libraries. rsc.orgmit.eduacs.orggoogle.com The future development of this compound and its derivatives will undoubtedly benefit from these technologies.

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of this compound would enable its production on a larger scale with better control over reaction parameters. rsc.orgacs.org This is particularly relevant for overcoming challenges associated with exothermic or hazardous reactions that can be difficult to manage in batch.

Automated Library Synthesis: Automated platforms can be used to rapidly synthesize a library of derivatives by reacting this compound with a variety of building blocks. chemspeed.comresearchgate.netx-mol.com This high-throughput approach would be invaluable for screening for new catalysts or biologically active compounds.

Real-time Reaction Optimization: The integration of in-line analytical techniques with flow reactors allows for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities. This would be particularly beneficial for fine-tuning the performance of catalysts derived from this compound.

| Technology | Application for this compound | Advantages |

| Flow Chemistry | Continuous synthesis of the core structure and its derivatives. rsc.orgacs.org | Improved safety, scalability, and process control. |

| Automated Synthesis | High-throughput synthesis of compound libraries for screening. chemspeed.comresearchgate.net | Accelerated discovery of new catalysts and bioactive molecules. |

| In-line Analytics | Real-time monitoring and optimization of reactions. | Faster process development and improved product quality. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-morpholinobutan-1-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution reactions. Key parameters include temperature control (e.g., 0–5°C for amine protection), solvent selection (polar aprotic solvents like DMF for enhanced nucleophilicity), and stoichiometric ratios of morpholine to precursor intermediates. Progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirmed by NMR (δ 3.6–3.8 ppm for morpholine protons) . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing degradation via HPLC (C18 column, UV detection at 254 nm).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Morpholine-containing compounds often exhibit stability up to 150°C but may degrade via N-oxide formation under oxidative conditions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities. Focus on the morpholine ring’s oxygen as a hydrogen-bond acceptor and the amino group’s role in electrostatic interactions. Validate predictions with in vitro assays (e.g., fluorescence quenching for binding constants). Cross-reference with structural analogs like 4-Amino-4-phenylbutan-1-ol hydrochloride, where the phenyl group enhances hydrophobic interactions .

Q. How can contradictory bioactivity data for this compound analogs be resolved across different studies?

- Methodological Answer : Contradictions often arise from methodological variability:

- Experimental Design : Compare assay conditions (e.g., cell lines, solvent carriers). For instance, DMSO concentrations >0.1% may inhibit enzyme activity.

- Data Normalization : Use internal standards (e.g., β-galactosidase controls in cell-based assays) to account for batch effects.

- Meta-Analysis : Apply multivariate statistics (PCA or cluster analysis) to datasets from divergent studies, as demonstrated in receptor-response modeling .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : Chiral resolution can be achieved via:

- Catalytic Asymmetric Synthesis : Use chiral catalysts like BINAP-Ru complexes for hydrogenation of ketone precursors (ee >95%).

- Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., L-tartaric acid) .

Methodological Considerations for Data Interpretation

Q. How do structural modifications (e.g., fluorination or aryl substitution) impact the physicochemical properties of this compound?

- Methodological Answer : Systematic SAR studies are critical:

- LogP Analysis : Measure partitioning between octanol/water to assess hydrophobicity. Fluorination typically reduces LogP by 0.5–1.0 units.

- Electronic Effects : Use Hammett constants (σ) to predict electron-withdrawing/donating effects of substituents on reactivity.

- Bioactivity Correlation : Compare with analogs like 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol, where trifluoromethyl groups enhance metabolic stability .

Q. What advanced spectroscopic techniques are essential for elucidating the conformational dynamics of this compound in solution?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Identify spatial proximity between morpholine and amino protons.

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous solutions.

- IR Spectroscopy : Track hydrogen-bonding interactions (e.g., N-H stretching at 3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.